

# Efficacy & Safety Profile in Low Platelet Count Patients

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

Data from key clinical trials (JAKARTA and JAKARTA2) and their sub-analyses demonstrate **fedratinib**'s activity in patients with baseline platelet counts of  $50-100 \times 10^9/L$ .

**Table 1: Efficacy Outcomes in Low vs. High Platelet Count Cohorts**

| Trial Cohort | Spleen Volume Response (SVR35) at Week 24 | Symptom Response (TSS50) at Week 24 | Key Safety Observations |
|--------------|-------------------------------------------|-------------------------------------|-------------------------|
|--------------|-------------------------------------------|-------------------------------------|-------------------------|

| **JAKARTA (1st-line)** [1] | Low Platelets: **36%** High Platelets: 49% (p=0.37) | Low Platelets: **33%** High Platelets: 42% | • New/worsening thrombocytopenia more frequent in low-platelet group (44% vs. 9%) • No serious thrombocytopenia events reported • Only 3/48 patients discontinued due to thrombocytopenia | | **JAKARTA2 (2nd-line)** [1] [2] | Low Platelets: **36%** High Platelets: 28% (p=0.41) | Low Platelets: **39%** High Platelets: 20% | • Anemia and thrombocytopenia more common in patients with low baseline counts • GI effects (diarrhea, nausea, vomiting) were manageable with supportive care |

## Recommended Management & Monitoring Protocols

Successful administration of **fedratinib** in thrombocytopenic patients relies on proactive management and consistent monitoring.

## Pre-Treatment Assessment & Thiamine Management

- **Required Baseline Tests** [3] [4]: Complete blood count (CBC) with platelets, thiamine (Vitamin B1) level, hepatic panel, creatinine/BUN, amylase, and lipase.
- **Thiamine Repletion**: Do not initiate **fedratinib** in patients with thiamine deficiency. Replete thiamine prior to treatment start [3] [4].
- **Thiamine Supplementation**: Administer **thiamine 100 mg orally daily** throughout treatment to prevent Wernicke's Encephalopathy [5] [3] [6].

## Dosing & Concomitant Medications

- **Starting Dose**: The recommended starting dose is **400 mg once daily** for patients with platelet counts  $\geq 50 \times 10^9/L$ ; no initial dose reduction is required [1] [3] [4].
- **Drug Interactions** [3] [7]:
  - **Strong CYP3A4 inhibitors**: Reduce **fedratinib** dose to **200 mg daily**.
  - **Strong CYP3A4 inducers**: Avoid concurrent use.
  - **Dual CYP3A4 and CYP2C19 inhibitors**: Requires more intensive safety monitoring.

## Dose Modification Guidelines for Adverse Events

The following workflow outlines the standard protocol for managing hematologic and non-hematologic adverse events:



[Click to download full resolution via product page](#)

## Key Experimental Data & Clinical Evidence

For researchers designing studies or analyzing **fedratinib**'s profile, the following experimental data and trial designs are foundational.

### Table 2: Foundational Clinical Trials of Fedratinib

| Trial Name & Phase                | Patient Population                                                        | Key Efficacy Findings                                                                                | Key Safety Findings                                                                                      |
|-----------------------------------|---------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| <b>JAKARTA (Phase 3)</b> [1] [8]  | JAK-inhibitor-naïve MF, platelets $\geq 50 \times 10^9/L$                 | • SVR35: <b>36%</b> (400 mg) vs 1% (placebo) • Symptom Response: <b>36%</b> (400 mg) vs 7% (placebo) | Most common TEAEs: GI (diarrhea, nausea, vomiting), anemia. AEs were manageable with dose modifications. |
| <b>JAKARTA2 (Phase 2)</b> [1] [8] | MF resistant/intolerant to ruxolitinib, platelets $\geq 50 \times 10^9/L$ | • SVR35: <b>31%</b> (ITT analysis) • Symptom Response: <b>27%</b> (ITT analysis)                     | Most common TEAEs: anemia, thrombocytopenia, GI disturbances. 20% discontinued due to TEAEs.             |

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Safety and efficacy of fedratinib , a selective oral inhibitor of Janus... [pmc.ncbi.nlm.nih.gov]
2. for MF Fedratinib with Patients Low Platelets [healthtree.org]
3. Inrebic (fedratinib) dosing, indications, interactions, ... [reference.medscape.com]
4. Getting Started with INREBIC® (fedratinib) | For Healthcare ... [inrebicpro.com]
5. Side Effects - INREBIC® (fedratinib) [inrebic.com]
6. : Uses, Dosage, Side Effects, Warnings - Drugs.com Fedratinib [drugs.com]
7. Fedratinib (oral route) - Side effects & dosage [mayoclinic.org]
8. Fedratinib for the treatment of myelofibrosis [nature.com]

To cite this document: Smolecule. [Efficacy & Safety Profile in Low Platelet Count Patients].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-low-platelet-count-patient-management>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)